hirudoid gel - 11097-84-0

hirudoid gel

Catalog Number: EVT-1514627
CAS Number: 11097-84-0
Molecular Formula: C12H8N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hirudoid Gel is classified as a local anticoagulant preparation. It is manufactured by Mobilat Produktions GmbH in Germany and marketed under various brand names, including Hirudoid® forte. The formulation typically contains 0.3% w/w heparinoid along with other excipients like isopropyl alcohol and propylene glycol . It is available in various forms, including creams and gels, for topical application.

Synthesis Analysis

Methods of Synthesis

Hirudoid Gel's synthesis involves the incorporation of heparinoid into a stable gel matrix. The heparinoid is typically dissolved in an aqueous phase, while other components are mixed to form an emulsion. High-pressure homogenization is often employed to ensure uniform distribution of the active ingredient within the gel .

Technical Details

The formulation process may include:

  • Preparation of Aqueous and Oil Phases: Heparinoid is dissolved in deionized water, while oil components are prepared separately.
  • Emulsification: The oil phase is added to the aqueous phase under constant stirring to create an emulsion.
  • Homogenization: The emulsion undergoes high-pressure homogenization (e.g., at 10,000 psi) to achieve a stable nanoemulsion with desired droplet sizes .
Molecular Structure Analysis

Structure

Heparinoid, the active component in Hirudoid Gel, is a complex polysaccharide composed of repeating disaccharide units that include glucuronic acid and N-sulfated glucosamine. It shares structural similarities with heparin but has a lower molecular weight and anticoagulant activity.

Data

The molecular formula of mucopolysaccharide polysulfate can be represented as C14H21N2O12SC_{14}H_{21}N_{2}O_{12}S, though variations exist depending on the specific polysaccharide structure. The average molecular weight ranges from 5,000 to 20,000 daltons .

Chemical Reactions Analysis

Reactions

Hirudoid Gel's effectiveness is attributed to its ability to modulate various biochemical pathways involved in inflammation and coagulation. Upon application:

  • Heparinoid interacts with antithrombin III, enhancing its inhibitory effect on clotting factors such as thrombin and factor Xa.
  • This interaction reduces fibrin formation, promoting local blood flow and minimizing swelling associated with inflammation .

Technical Details

The gel's mechanism involves competitive inhibition of clotting factors due to the binding of heparinoid to antithrombin III. This results in decreased thrombus formation and enhanced tissue perfusion.

Mechanism of Action

Process

The action of Hirudoid Gel primarily revolves around its anticoagulant properties. When applied topically:

  • Heparinoid binds to specific proteins involved in coagulation and inflammation.
  • This binding leads to an increase in local blood circulation while simultaneously decreasing pain and swelling associated with injuries or inflammatory conditions .

Data

Clinical studies have demonstrated that Hirudoid Gel significantly improves symptoms related to bruising and superficial thrombophlebitis. For instance, patients using the gel reported reduced pain levels and faster resolution of hematomas compared to control groups .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless gel
  • pH: Approximately neutral (around 7)
  • Viscosity: Designed for easy application without excessive stickiness or residue.

Chemical Properties

  • Active Ingredient Concentration: 0.3% w/w heparinoid.
  • Solubility: Soluble in water due to its polysaccharide nature.
  • Stability: Stable under normal storage conditions (below 25°C) for up to two years when unopened .
Applications

Hirudoid Gel has several scientific applications:

  • Clinical Use: Widely used for managing bruises, hematomas, varicose veins, and superficial thrombophlebitis.
  • Research: Investigated for its effects on skin barrier function and healing processes in dermatological studies .
  • Veterinary Medicine: Sometimes used in animal care for similar indications related to bruising or inflammation.
Introduction to Hirudoid Gel

Definition and Pharmacological Classification of Heparinoids

Heparinoids represent a class of glycosaminoglycan derivatives characterized by structural and functional similarities to heparin but optimized for topical application. Chemically, heparinoids are mucopolysaccharide polysulfates with molecular configurations that confer anticoagulant, anti-inflammatory, and pro-fibrinolytic properties. The primary active compound in Hirudoid Gel is identified as heparinoid (INN: heparinoid), specifically formulated at 0.3% w/w concentration, equivalent to 25,000 Units per 100g of gel [1] [5].

Pharmacological Classification:

  • Chemical Category: Sulfated glycosaminoglycan derivative
  • Therapeutic Classification: Topical anticoagulant and anti-inflammatory agent
  • Mechanistic Class: Local anticoagulant with anti-exudative properties

Heparinoids exhibit multiple pharmacological actions through distinct mechanisms:

  • Anticoagulant Activity: Through potentiation of antithrombin III, heparinoid inhibits several coagulation factors, particularly Factor Xa, though with substantially reduced systemic activity compared to heparin (<1% absorption from topical application) [5].
  • Anti-inflammatory Effects: Demonstrated via inhibition of prostaglandin E2 (PGE2) synthesis and modulation of leukotriene B4 (LTB4) production, significantly reducing inflammatory mediators at the application site [5].
  • Fibrinolytic Enhancement: Experimental models show potentiation of urokinase activity, promoting clot dissolution in superficial thrombotic conditions [3] [5].
  • Anti-exudative Action: Through inhibition of hyaluronidase, heparinoid reduces vascular permeability and subsequent edema formation in inflamed tissues [5].
  • Microcirculatory Improvement: By reducing blood viscosity and enhancing capillary blood flow, heparinoid accelerates the resolution of bruising and hematoma through improved clearance of extravasated blood components [3] [8].

Table 1: Heparinoid Concentrations in Hirudoid Formulations

Formulation TypeHeparinoid ConcentrationEquivalent UnitsProduct Examples
Standard Gel0.3% w/w25,000 UI/100gHirudoid Gel [5]
Forte Gel0.445% w/w40,000 UI/100gHirudoid Forte Gel [8]
Cream/Ointment0.3% w/w25,000 UI/100gHirudoid Cream [2]

Historical Development and Regulatory Approval of Hirudoid Gel

The development trajectory of Hirudoid Gel spans several decades of pharmaceutical innovation in topical anticoagulant therapies. Initial research focused on identifying heparin-like compounds with optimal dermal penetration profiles and minimal systemic absorption. The selection of mucopolysaccharide polysulfate as the active principle stemmed from its balanced molecular weight (approximately 7,000-15,000 Da), enabling sufficient skin penetration for localized activity while maintaining negligible systemic bioavailability (0.3-4% absorption within 8 hours post-application) [5].

Regulatory Milestones:

  • Initial Approval: Hirudoid Gel first received regulatory authorization in European markets during the mid-20th century, with Germany serving as a primary development hub through Mobilat Produktions GmbH [1].
  • UK Marketing Authorization: The Medicines and Healthcare products Regulatory Agency (MHRA) granted Product License PL 00240/0557, most recently updated in November 2023. The current Marketing Authorization Holder in the UK is Thornton & Ross Ltd [5].
  • Formulation Standardization: Regulatory approvals specified the gel formulation containing isopropyl alcohol (penetration enhancer), polyacrylic acid (gelling agent), propylene glycol (humectant), purified water, and sodium hydroxide (pH adjuster) [1] [5] [9].
  • Pediatric Restrictions: Regulatory approvals universally contraindicate use in children under 5 years due to limited safety data in this population and higher skin permeability ratios [1] [5].

The pharmaceutical development process optimized the gel vehicle specifically to enhance heparinoid delivery through the stratum corneum while providing a cooling effect appreciated in inflammatory conditions. Preclinical safety assessments established the negligible systemic exposure profile, with peak serum concentrations "below the threshold of physiological relevance for coagulation parameters" following topical application [5].

Global Market Presence and Therapeutic Relevance

Hirudoid Gel maintains a substantial international presence across multiple continents, marketed in distinctive formulations and strengths tailored to regional therapeutic preferences and regulatory requirements. This global distribution reflects the established therapeutic value of topical heparinoids in vascular and traumatological conditions.

Global Distribution:

  • European Markets: Commercially available in Germany, UK, Italy, Austria, Belgium, Scandinavia (Denmark, Sweden, Finland), Switzerland, Netherlands, Poland, Portugal, and Slovakia. The standard gel formulation predominates in these regions alongside cream/ointment alternatives [2].
  • Asian Presence: Significant market penetration in Japan, where heparinoid prescriptions demonstrate seasonal patterns correlating with consumer health information-seeking behaviors [4].
  • Latin America: Marketed in Brazil as Hirudoid Gel 3mg/g (40g) and 5mg/g (90g) formulations, indicating regional dosage form variations [6] [10].
  • African Regions: Available in Nigeria as Hirudoid Forte Gel (0.445% w/w mucopolysaccharide polysulfate) targeting more severe inflammatory conditions [8].

Table 2: Global Market Presence of Hirudoid Formulations

RegionPrimary Formulations AvailableNoted Therapeutic Preferences
United Kingdom0.3% gel (50g tubes)Superficial thrombophlebitis, bruising
Germany25,000 UI & 40,000 UI gels/creamsVaricose vein complications, edema
Brazil3mg/g (40g), 5mg/g (90g) gelsPost-surgical bruising, lymphangitis
NigeriaForte Gel 0.445% (40g)Severe soft tissue inflammation, varicosity
JapanMultiple OTC heparinoid productsAtopic dermatitis adjunct, cosmetic use

Therapeutic Relevance:Analysis of prescription patterns reveals distinct clinical applications driving global utilization:

  • Vascular Applications: Superficial thrombophlebitis treatment represents a primary indication, particularly in European markets where the gel formulation is favored for its cooling effect on inflamed superficial veins [1] [2].
  • Traumatology: Accelerated resolution of bruises (including post-traumatic and post-surgical hematomas) constitutes a major use case, leveraging heparinoid's ability to enhance reabsorption of extravasated blood through improved microcirculation [3] [9] [10].
  • Dermatological Utility: Beyond approved indications, Japanese prescription data reveals significant off-label use in atopic dermatitis and xerosis (dry skin) as a moisturizing adjunct, accounting for approximately 70% of pediatric moisturizer prescriptions [4].
  • Vein Health Management: Latin American prescribing information specifically notes applications in varicose vein-related discomfort, lymphangitis, and mastitis, reflecting regional therapeutic practices [10].

The global market evolution demonstrates responsiveness to regional therapeutic needs while maintaining consistent core pharmacological properties. Emerging research continues to explore expanded applications in dermatology and vascular medicine, suggesting potential growth in therapeutic relevance beyond current indications [3] [4].

Properties

CAS Number

11097-84-0

Product Name

hirudoid gel

Molecular Formula

C12H8N2O2

Synonyms

hirudoid gel

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.